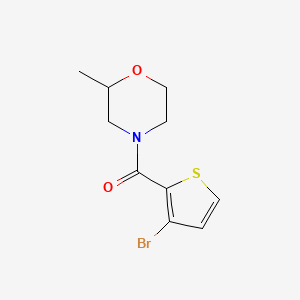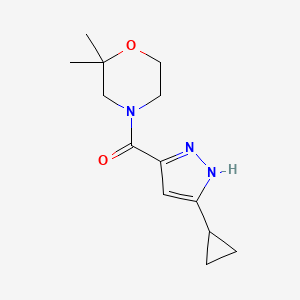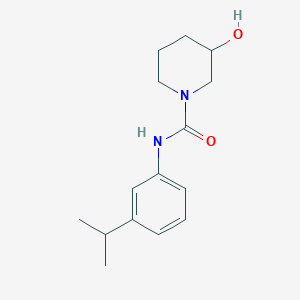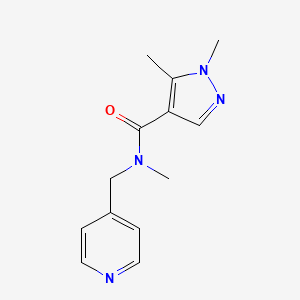![molecular formula C13H16BrNO2 B7526723 N-[(5-bromofuran-2-yl)methyl]-N-methylcyclohex-3-ene-1-carboxamide](/img/structure/B7526723.png)
N-[(5-bromofuran-2-yl)methyl]-N-methylcyclohex-3-ene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-bromofuran-2-yl)methyl]-N-methylcyclohex-3-ene-1-carboxamide, also known as BRD0705, is a small molecule compound that has been identified as a potential therapeutic agent for the treatment of various diseases. This compound has gained significant attention from the scientific community due to its unique chemical structure and promising biological activities.
Wirkmechanismus
The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N-methylcyclohex-3-ene-1-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that are involved in various cellular processes. Some studies have suggested that N-[(5-bromofuran-2-yl)methyl]-N-methylcyclohex-3-ene-1-carboxamide may inhibit the activity of certain histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression.
Biochemical and Physiological Effects:
N-[(5-bromofuran-2-yl)methyl]-N-methylcyclohex-3-ene-1-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer properties, this compound has also been reported to have anti-inflammatory, anti-viral, and neuroprotective effects. Furthermore, N-[(5-bromofuran-2-yl)methyl]-N-methylcyclohex-3-ene-1-carboxamide has been shown to modulate the immune system and improve the outcome of certain autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-[(5-bromofuran-2-yl)methyl]-N-methylcyclohex-3-ene-1-carboxamide in lab experiments is its high potency and specificity. This compound has been shown to have a low toxicity profile and can be used at relatively low concentrations. However, one of the limitations of using N-[(5-bromofuran-2-yl)methyl]-N-methylcyclohex-3-ene-1-carboxamide is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-[(5-bromofuran-2-yl)methyl]-N-methylcyclohex-3-ene-1-carboxamide. One area of interest is the development of new analogs and derivatives of this compound with improved properties and efficacy. Additionally, further studies are needed to elucidate the precise mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N-methylcyclohex-3-ene-1-carboxamide and its potential applications in various disease models. Finally, the development of novel drug delivery systems and formulations may help to overcome some of the limitations associated with the use of N-[(5-bromofuran-2-yl)methyl]-N-methylcyclohex-3-ene-1-carboxamide in clinical settings.
Synthesemethoden
The synthesis of N-[(5-bromofuran-2-yl)methyl]-N-methylcyclohex-3-ene-1-carboxamide involves several steps, including the preparation of the starting materials, the formation of the key intermediate, and the final coupling reaction. The synthesis of this compound has been described in detail in several research articles, and it involves the use of various chemical reagents and techniques.
Wissenschaftliche Forschungsanwendungen
N-[(5-bromofuran-2-yl)methyl]-N-methylcyclohex-3-ene-1-carboxamide has been extensively studied for its potential applications in various scientific fields. One of the major research areas where this compound has been investigated is cancer research. Several studies have shown that N-[(5-bromofuran-2-yl)methyl]-N-methylcyclohex-3-ene-1-carboxamide has potent anti-cancer properties and can inhibit the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N-methylcyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-15(9-11-7-8-12(14)17-11)13(16)10-5-3-2-4-6-10/h2-3,7-8,10H,4-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDCYXQNFCXAIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(O1)Br)C(=O)C2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-methylpiperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B7526644.png)


![1-(2,5-Dimethylpyrazol-3-yl)-3-[(4-methylphenyl)methyl]urea](/img/structure/B7526655.png)

![3-[[4-[(2-Benzyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B7526671.png)

![[1-[(3-Methylphenyl)methyl]piperidin-4-yl]methanol](/img/structure/B7526710.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methyloxolane-2-carboxamide](/img/structure/B7526735.png)
![2-[(5-Chlorothiophen-2-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7526737.png)

![[4-(Oxolan-2-ylmethyl)-1,4-diazepan-1-yl]-[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanone](/img/structure/B7526752.png)

![3-(carbamoylamino)-N-[3-methyl-2-(4-methylpiperidin-1-yl)butyl]-3-(3-methylphenyl)propanamide](/img/structure/B7526769.png)